An In-depth Technical Guide to 2-Bromo-5-(cyclohexyl)pyrazine
An In-depth Technical Guide to 2-Bromo-5-(cyclohexyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-5-(cyclohexyl)pyrazine (CAS 1086382-84-4), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing upon data from related pyrazine derivatives and established principles of organic chemistry, this document will explore its properties, synthesis, reactivity, and potential applications, with a strong emphasis on safety and handling.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in the realm of biologically active compounds.[1][2] Its derivatives are integral components of numerous natural products, pharmaceuticals, and functional materials.[1][3][4] The pyrazine core can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and binding to biological targets.[2] Marketed drugs containing the pyrazine moiety, such as the antitubercular agent Pyrazinamide and the diuretic Amiloride, underscore the therapeutic importance of this heterocyclic system.[1][2] The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in drug discovery.[2][3][4][5]
Physicochemical and Spectroscopic Properties (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₁₃BrN₂ | Based on chemical structure |
| Molecular Weight | 241.13 g/mol | Calculated from atomic weights |
| Appearance | Likely a solid or high-boiling liquid | High molecular weight and polarity |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); sparingly soluble in water | Presence of a large non-polar cyclohexyl group and a polar pyrazine ring |
| LogP | ~3.5 - 4.5 | Estimated based on similar structures (e.g., 2-bromo-5-cyclopropylpyridine XlogP = 2.8[6]) |
Spectroscopic Characterization (Anticipated)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl group (a series of multiplets in the aliphatic region) and two distinct aromatic protons on the pyrazine ring. The chemical shifts of the pyrazine protons will be influenced by the electronic effects of the bromine and cyclohexyl substituents.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbons of the cyclohexyl ring and the four carbons of the pyrazine ring. The carbon atom attached to the bromine will be significantly deshielded.
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Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). The fragmentation pattern would likely involve the loss of the cyclohexyl group or bromine.
Synthesis and Reactivity
The synthesis of 2-Bromo-5-(cyclohexyl)pyrazine would likely involve a multi-step sequence. A plausible synthetic strategy is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Bromo-5-(cyclohexyl)pyrazine via cross-coupling.
Step-by-Step Experimental Protocol (Hypothetical)
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Preparation of the Organometallic Reagent: Prepare the cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) from cyclohexyl bromide and magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen).
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Cross-Coupling Reaction: In a separate reaction vessel, dissolve 2,5-dibromopyrazine in an appropriate anhydrous solvent. Add a suitable palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppf)Cl₂) and the pre-formed cyclohexyl Grignard reagent. The reaction mixture is then heated to facilitate the cross-coupling.
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Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture, necessitating an inert atmosphere to prevent their decomposition.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the quenching of the organometallic reagent.
-
Catalyst Selection: Palladium and nickel catalysts are highly effective in mediating cross-coupling reactions between aryl halides and organometallic reagents.[7] The choice of ligands on the metal center can significantly influence the reaction efficiency.
Reactivity of the Bromine Atom
The bromine atom in 2-Bromo-5-(cyclohexyl)pyrazine serves as a versatile handle for further functionalization. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions.[8] This allows for the introduction of a wide range of substituents at the 2-position of the pyrazine ring, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Potential Applications in Drug Discovery and Materials Science
While specific applications for 2-Bromo-5-(cyclohexyl)pyrazine have not been reported, its structural features suggest potential utility in several areas:
-
Medicinal Chemistry: Pyrazine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The cyclohexyl group can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.[5][9]
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Materials Science: Pyrazine-containing polymers and organic materials have garnered interest for their potential use in electronic and optical devices.[1] The bromo- and cyclohexyl-substituted pyrazine could be a building block for the synthesis of novel conjugated polymers or liquid crystals with tailored properties.
Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS) for 2-Bromo-5-(cyclohexyl)pyrazine, the following precautions are based on data for structurally related brominated heterocyclic compounds.[10][11][12][13]
Hazard Identification
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Skin Corrosion/Irritation: May cause skin irritation.[11][13]
-
Eye Damage/Irritation: May cause serious eye irritation or damage.[11][13][14]
-
Respiratory Irritation: May cause respiratory irritation.[11][13]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10][12][13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.[10][12][13]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[12]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][11][12]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[10]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10][11]
Conclusion
2-Bromo-5-(cyclohexyl)pyrazine is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably predicted from related structures. The pyrazine core, coupled with the versatile bromine handle and the lipophilic cyclohexyl group, makes it an attractive scaffold for the development of novel molecules with tailored functions. As with any chemical substance, proper safety precautions must be observed during its handling and use.
References
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-hydroxypyrazine. Retrieved from [Link]
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MDPI. (2018, March 19). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved from [Link]
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MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]
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MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025, October 12). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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Bulletin of Pharmaceutical Research. (2025, March 15). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Retrieved from [Link]
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PubChemLite. (n.d.). 2-bromo-5-cyclopropylpyridine (C8H8BrN). Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-5-(difluoromethyl)Pyrazine. Retrieved from [Link]
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IntechOpen. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]
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Semantic Scholar. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]
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YouTube. (2020, April 19). Synthesis and reactions of Pyrazine. Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]
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Chemsrc. (2025, August 26). CAS#:1260812-97-2 | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. Retrieved from [Link]
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